molecular formula C14H12ClN3O3S B2729616 N-(5-chloro-2-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-82-6

N-(5-chloro-2-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2729616
CAS RN: 443329-82-6
M. Wt: 337.78
InChI Key: DAVNEADRBRELNA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C14H12ClN3O3S and its molecular weight is 337.78. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral properties. For instance:

Anti-Inflammatory and Analgesic Activities

Certain indole derivatives exhibit anti-inflammatory and analgesic properties. Notably:

Antitubercular Activity

Indole derivatives have been investigated for their antitubercular potential:

These findings highlight the diverse biological activities of indole derivatives, including antiviral, anti-inflammatory, analgesic, and antitubercular effects. Researchers continue to explore their therapeutic potential for newer applications . If you need further details or have additional queries, feel free to ask! 😊

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S/c1-21-11-3-2-8(15)6-10(11)17-12(19)9-7-16-14-18(13(9)20)4-5-22-14/h2-3,6-7H,4-5H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVNEADRBRELNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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